N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-3-methylbutanamide
Overview
Description
N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-3-methylbutanamide is a complex organic compound that belongs to the class of amidoalkyl naphthols This compound is characterized by the presence of a chlorophenyl group, a hydroxynaphthyl group, and a methylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-3-methylbutanamide typically involves a multi-component reaction. One common method is the three-component condensation reaction of 4-chlorobenzaldehyde, 2-naphthol, and 3-methylbutanamide in the presence of a catalyst. For instance, nanocrystalline TiO2–HClO4 can be used as a catalyst under solvent-free conditions . The reaction is carried out by mixing the reactants and heating them to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar multi-component reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process may involve continuous flow reactors to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the naphthyl moiety can be oxidized to form quinones.
Reduction: The carbonyl group in the butanamide moiety can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-3-methylbutanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-amidoalkyl-2-naphthols: These compounds share a similar naphthol moiety and exhibit comparable biological activities.
1-carbamatoalkyl-2-naphthols: These derivatives also contain a naphthol group and are used in similar applications.
1-(α-aminoalkyl)-2-naphthols: These compounds have an amino group instead of an amido group and are used in various biological and medicinal applications.
Uniqueness
N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-3-methylbutanamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows it to interact with different molecular targets and exhibit a broader range of activities compared to its analogs.
Properties
IUPAC Name |
N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-3-methylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO2/c1-14(2)13-20(26)24-22(16-7-10-17(23)11-8-16)21-18-6-4-3-5-15(18)9-12-19(21)25/h3-12,14,22,25H,13H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKAFFUMPPPNBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(C1=CC=C(C=C1)Cl)C2=C(C=CC3=CC=CC=C32)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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